(1-(3-Bromo-6-chloropyridin-2-yl)cyclopropyl)methanol
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Overview
Description
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol typically involves the reaction of 3-bromo-6-chloropyridine with cyclopropanemethanol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mechanism of Action
The mechanism by which 1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: This compound shares a similar pyridine ring structure with bromine and chlorine substitutions.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another compound with a similar halogenated pyridine ring.
Uniqueness
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9BrClNO |
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Molecular Weight |
262.53 g/mol |
IUPAC Name |
[1-(3-bromo-6-chloropyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H9BrClNO/c10-6-1-2-7(11)12-8(6)9(5-13)3-4-9/h1-2,13H,3-5H2 |
InChI Key |
ROEPTHRTZIAXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=C(C=CC(=N2)Cl)Br |
Origin of Product |
United States |
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